Cas no 2138308-96-8 (N-(3-fluoropiperidin-4-yl)-2-methylpentanamide)

N-(3-fluoropiperidin-4-yl)-2-methylpentanamide 化学的及び物理的性質
名前と識別子
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- N-(3-fluoropiperidin-4-yl)-2-methylpentanamide
- Pentanamide, N-(3-fluoro-4-piperidinyl)-2-methyl-
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- インチ: 1S/C11H21FN2O/c1-3-4-8(2)11(15)14-10-5-6-13-7-9(10)12/h8-10,13H,3-7H2,1-2H3,(H,14,15)
- InChIKey: NSMDEBLYCHSXAV-UHFFFAOYSA-N
- ほほえんだ: FC1CNCCC1NC(C(C)CCC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 211
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 41.1
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763496-10.0g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 10.0g |
$4236.0 | 2025-02-24 | |
Enamine | EN300-763496-0.1g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 0.1g |
$867.0 | 2025-02-24 | |
Enamine | EN300-763496-0.25g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 0.25g |
$906.0 | 2025-02-24 | |
Enamine | EN300-763496-2.5g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 2.5g |
$1931.0 | 2025-02-24 | |
Enamine | EN300-763496-0.5g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 0.5g |
$946.0 | 2025-02-24 | |
Enamine | EN300-763496-1.0g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 1.0g |
$986.0 | 2025-02-24 | |
Enamine | EN300-763496-0.05g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 0.05g |
$827.0 | 2025-02-24 | |
Enamine | EN300-763496-5.0g |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide |
2138308-96-8 | 95.0% | 5.0g |
$2858.0 | 2025-02-24 |
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
N-(3-fluoropiperidin-4-yl)-2-methylpentanamideに関する追加情報
Comprehensive Overview of N-(3-fluoropiperidin-4-yl)-2-methylpentanamide (CAS No. 2138308-96-8)
N-(3-fluoropiperidin-4-yl)-2-methylpentanamide (CAS No. 2138308-96-8) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features a fluoropiperidine core, which is increasingly studied for its potential role in modulating biological activity. Researchers are particularly interested in its applications in drug discovery, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
One of the key structural highlights of N-(3-fluoropiperidin-4-yl)-2-methylpentanamide is the presence of a fluorine atom at the 3-position of the piperidine ring. This modification is known to influence the compound's electronic and steric properties, making it a valuable scaffold for medicinal chemistry. The 2-methylpentanamide side chain further contributes to its lipophilicity, which can be critical for membrane permeability and target engagement. These attributes align with current trends in drug design, where researchers prioritize compounds with optimized pharmacokinetic profiles.
In recent years, the demand for fluorinated compounds like N-(3-fluoropiperidin-4-yl)-2-methylpentanamide has surged, driven by their potential in treating neurological and metabolic disorders. Searches for "fluoropiperidine derivatives" and "bioactive fluorinated compounds" have spiked on academic and industry platforms, reflecting growing interest in this chemical space. Additionally, the compound's CAS No. 2138308-96-8 is frequently queried in patent databases, underscoring its relevance in intellectual property discussions.
The synthesis of N-(3-fluoropiperidin-4-yl)-2-methylpentanamide typically involves multi-step organic reactions, including amide coupling and fluorination strategies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, addressing common challenges in scaling up fluorinated intermediates. These innovations resonate with the broader shift toward sustainable and efficient synthetic methodologies in the pharmaceutical industry.
From a therapeutic perspective, N-(3-fluoropiperidin-4-yl)-2-methylpentanamide has been investigated for its potential as a kinase inhibitor or GPCR modulator, though detailed mechanistic studies are still underway. Its structural resemblance to known bioactive molecules has prompted speculation about its utility in oncology and inflammation research. This aligns with trending searches for "new kinase inhibitors 2024" and "GPCR-targeted therapies," highlighting the compound's alignment with cutting-edge biomedical inquiries.
Quality control and analytical characterization of N-(3-fluoropiperidin-4-yl)-2-methylpentanamide rely heavily on techniques like HPLC, NMR, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for preclinical and clinical development. The compound's stability under various storage conditions is also a topic of interest, as evidenced by frequent queries about "fluorinated compound stability" in research forums.
In summary, N-(3-fluoropiperidin-4-yl)-2-methylpentanamide (CAS No. 2138308-96-8) represents a promising candidate for further exploration in drug discovery. Its fluorinated architecture, synthetic accessibility, and potential biological relevance position it at the intersection of chemistry and medicine. As the scientific community continues to prioritize structure-activity relationship studies, this compound is poised to contribute to advancements in targeted therapeutics and precision medicine.
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